2-Iodo-4,6-dinitroaniline is an organic compound characterized by its aromatic structure, containing both iodine and nitro groups. Its chemical formula is CHI NO, and it features an aniline moiety substituted with two nitro groups at the 4 and 6 positions and an iodine atom at the 2 position. This compound typically appears as a bright yellow solid and has a molecular weight of approximately 262.01 g/mol. The presence of both the iodine and nitro groups contributes to its unique chemical properties, making it a subject of interest in various chemical research fields.
For instance, one notable reaction involves the iodination of 2,4-dinitroaniline to produce 2-iodo-4,6-dinitroaniline, often achieved through electrophilic aromatic substitution methods using iodine sources in the presence of catalysts .
The biological activity of 2-Iodo-4,6-dinitroaniline has been explored in various studies. It exhibits potential herbicidal properties similar to those of other dinitroanilines. These compounds typically inhibit microtubule formation in plants, disrupting cell division and growth. Additionally, its derivatives have shown antimicrobial activity against certain bacterial strains, indicating potential applications in agricultural and pharmaceutical fields .
The synthesis of 2-Iodo-4,6-dinitroaniline can be achieved through several methods:
The yields from these syntheses can vary based on conditions such as temperature and reaction time; for example, yields of up to 85% have been reported under optimized conditions .
2-Iodo-4,6-dinitroaniline has several applications:
These applications highlight its versatility in both agricultural and industrial chemistry .
Interaction studies involving 2-Iodo-4,6-dinitroaniline primarily focus on its reactivity with other chemical agents. For example:
Such interactions are critical for understanding its behavior in various chemical environments and for designing new derivatives with enhanced properties .
Several compounds share structural similarities with 2-Iodo-4,6-dinitroaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4,6-dinitroaniline | Contains bromine instead of iodine | Exhibits similar herbicidal properties |
| 2-Iodo-4-nitroaniline | Contains only one nitro group | Less potent as a herbicide compared to dinitro derivatives |
| 4,6-Dinitroaniline | Lacks halogen substitution | Used primarily as a precursor for other compounds |
| 3-Iodo-4,6-dinitroaniline | Iodine at the 3 position | Different reactivity profile compared to the 2-isomer |
These compounds illustrate the diversity within this class of chemicals while highlighting how specific substitutions affect their properties and applications .
2-Iodo-4,6-dinitroaniline features an aniline backbone substituted with an iodine atom at the 2-position and nitro groups at the 4- and 6-positions. The iodine atom introduces significant steric bulk and electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity at the para and ortho positions relative to the amino group. The nitro groups further withdraw electron density, rendering the amine proton highly acidic compared to unsubstituted aniline derivatives. This electronic configuration facilitates participation in electrophilic substitution and nucleophilic aromatic substitution reactions.
The molecular geometry, inferred from analogous compounds like 2-chloro-4,6-dinitroaniline, suggests a planar aromatic system with substituents arranged in a meta-dinitro configuration relative to the amino group. Computational models predict bond lengths of approximately 1.40 Å for C–N (amino), 1.47 Å for C–I, and 1.21 Å for N–O (nitro), consistent with resonance stabilization.
Infrared (IR) spectroscopy of 2-iodo-4,6-dinitroaniline is expected to exhibit key absorption bands:
Nuclear magnetic resonance (NMR) data for related compounds, such as 2-chloro-4,6-dinitroaniline, show deshielded aromatic protons due to electron-withdrawing effects. For 2-iodo-4,6-dinitroaniline, $$ ^1\text{H} $$-NMR would likely feature a singlet for the amino proton (δ 8.5–9.0 ppm) and two doublets for the aromatic protons (δ 8.2–8.5 ppm).